2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole
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Overview
Description
2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also includes a thiophene ring substituted with a morpholine-4-carbonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may also target the same or similar biological pathways.
Mode of Action
tuberculosis . Therefore, it is possible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may interact with its targets in a similar manner, leading to the inhibition of the growth of the pathogen.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzothiazole.
Attachment of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be attached through an amide coupling reaction, using a morpholine derivative and a carboxylic acid functionalized thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(2-thienyl)benzothiazole: Similar structure but lacks the morpholine-4-carbonyl group.
2-(5-methylthiophen-2-yl)benzothiazole: Contains a methyl group instead of the morpholine-4-carbonyl group.
2-(5-chlorothiophen-2-yl)benzothiazole: Contains a chlorine atom instead of the morpholine-4-carbonyl group.
Uniqueness
The presence of the morpholine-4-carbonyl group in 2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and bioactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-16(18-7-9-20-10-8-18)14-6-5-13(21-14)15-17-11-3-1-2-4-12(11)22-15/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDVGCPPAOGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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